molecular formula C23H20N6O B612152 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide CAS No. 1243244-14-5

2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide

Cat. No.: B612152
CAS No.: 1243244-14-5
M. Wt: 396.4 g/mol
InChI Key: XXYGTCZJJLTAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

WNT-974 has been extensively studied for its potential in cancer therapy. It has shown promise in preclinical models of Wnt-dependent tumors, including head and neck squamous cell carcinoma and colorectal cancer. Clinical trials have demonstrated its ability to inhibit the Wnt pathway, making it a potential candidate for combination therapies with checkpoint inhibitors like spartalizumab .

Chemical Reactions Analysis

WNT-974 primarily undergoes metabolic reactions in the body. It is designed to inhibit the Porcupine enzyme, thereby preventing the palmitoylation and subsequent secretion of Wnt ligands. This inhibition disrupts the Wnt signaling pathway, which is crucial for the growth and proliferation of cancer cells .

Mechanism of Action

WNT-974 exerts its effects by inhibiting the Porcupine enzyme, which is responsible for the palmitoylation of Wnt ligands. This inhibition prevents the secretion and activation of Wnt ligands, thereby disrupting the Wnt signaling pathway. The pathway is crucial for cellular proliferation and differentiation, and its dysregulation is associated with various cancers .

Comparison with Similar Compounds

WNT-974 is unique in its specificity for the Porcupine enzyme. Other compounds targeting the Wnt pathway include LGK-974 and other Porcupine inhibitors. WNT-974 stands out due to its potent and selective inhibition of the Porcupine enzyme, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

2-[5-methyl-6-(2-methylpyridin-4-yl)pyridin-3-yl]-N-(5-pyrazin-2-ylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O/c1-15-9-17(12-28-23(15)18-5-6-25-16(2)10-18)11-22(30)29-21-4-3-19(13-27-21)20-14-24-7-8-26-20/h3-10,12-14H,11H2,1-2H3,(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYGTCZJJLTAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC(=NC=C2)C)CC(=O)NC3=NC=C(C=C3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243244-14-5
Record name WNT-974
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243244145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WNT-974
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name WNT-974
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U27F40013Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary target of LGK974?

A: LGK974 specifically targets Porcupine (PORCN) [, , , , , ].

Q2: How does LGK974 interact with PORCN?

A: LGK974 binds to PORCN and inhibits its enzymatic activity [].

Q3: What is the function of PORCN in the Wnt signaling pathway?

A: PORCN is a membrane-bound O-acyltransferase responsible for palmitoylating Wnt ligands. This palmitoylation is crucial for the secretion and activity of Wnt proteins [, , , , ].

Q4: What are the downstream effects of LGK974-mediated PORCN inhibition?

A: LGK974 inhibits the secretion of Wnt ligands, leading to the downregulation of Wnt/β-catenin signaling [, , , , , , , , , , ]. This downregulation affects various cellular processes, including:

  • Reduced proliferation: [, , , , , , , , , , ]
  • Induction of apoptosis: [, , , , , , ]
  • Suppression of colony formation: [, , , , ]
  • Inhibition of migration and invasion: [, , , , ]
  • Modulation of the inflammatory response: [, ]
  • Alterations in cell metabolism: [, , ]
  • Induction of differentiation: [, ]

Q5: What is the molecular formula of LGK974?

A5: C20H17N7O

Q6: What is the molecular weight of LGK974?

A6: 371.4 g/mol

Q7: What is known about the material compatibility and stability of LGK974?

A: While specific details about material compatibility are limited in the provided research, LGK974 has been successfully formulated for oral administration in preclinical studies [, , ].

Q8: Does LGK974 exhibit any catalytic properties itself?

A: LGK974 is not known to possess catalytic activity. It functions by inhibiting the catalytic activity of PORCN [].

Q9: What is the bioavailability of LGK974?

A: While a specific bioavailability value isn't provided, research indicates that LGK974 is orally bioavailable [, ].

Q10: What is the half-life of LGK974?

A10: The research articles do not provide information on the half-life of LGK974.

Q11: How is LGK974 metabolized and excreted?

A11: Specific details regarding the metabolism and excretion pathways of LGK974 are not elaborated upon in the research provided.

Q12: What are the pharmacodynamic effects of LGK974 in vivo?

A12: LGK974 demonstrates potent inhibition of the Wnt signaling pathway in vivo, leading to:

  • Tumor regression: [, , ]
  • Suppression of tumor growth: [, ]
  • Reduced metastasis: [, ]

Q13: What in vitro models have been used to study LGK974?

A13: Various in vitro models have been employed, including:

  • Cell lines: Numerous cancer cell lines, including those derived from hepatocellular carcinoma, lung cancer, breast cancer, pancreatic cancer, renal cell carcinoma, Ewing sarcoma, and glioblastoma, have been utilized [, , , , , , , , , , , , , , ].
  • Primary cell cultures: Primary human trabecular meshwork cells and rat cardiomyoblasts have been used [, ].
  • 3D cell cultures (spheroids): [, ]
  • Co-culture systems: Systems incorporating mesenchymal stromal cells have been used to study the tumor microenvironment [].

Q14: What in vivo models have been used to study LGK974?

A14: In vivo efficacy has been assessed in:

  • Rodent xenograft models: Including subcutaneous and orthotopic models of various cancers [, , , , , ].
  • Genetically modified mouse models: Such as the Col1(2.3)/Rs1 mouse model for fibrous dysplasia [, , ].
  • Mouse models of myocardial ischemia-reperfusion injury: []

Q15: Have any clinical trials been conducted with LGK974?

A: Yes, LGK974 has entered Phase I clinical trials for melanoma and lobular breast cancer []. Additional trials are exploring its potential in other cancer types.

Q16: Are there any known mechanisms of resistance to LGK974?

A: Research suggests that loss of AXIN1, a negative regulator of Wnt signaling, can lead to acquired resistance to LGK974 in colorectal cancer cells harboring RSPO3 fusions [].

Q17: What are potential biomarkers for predicting LGK974 efficacy?

A17: Research suggests that:

  • RNF43 mutations: Pancreatic ductal adenocarcinoma (PDAC) cells with RNF43 mutations show sensitivity to LGK974, suggesting RNF43 mutational status as a potential biomarker for patient selection [].
  • AXIN2 expression: High AXIN2 expression, a Wnt target gene, correlates with Wnt pathway activity and may predict sensitivity to LGK974 [].
  • Loss of AXIN1: Could potentially serve as a marker for acquired resistance to LGK974 [].

Q18: Does LGK974 induce any immunological responses?

A: While specific data on immunogenicity is limited, research suggests that LGK974 may modulate the tumor microenvironment, potentially influencing immune cell infiltration and function [, , ]. Further investigation is needed to fully elucidate LGK974's impact on the immune system.

Q19: Does LGK974 interact with drug transporters?

A: Research indicates that LGK974 can downregulate the expression and function of the ABCG2 drug transporter in brain endothelial cells []. This finding highlights the potential for LGK974 to modulate drug efflux and impact the delivery of other therapeutic agents, particularly in the context of brain tumors.

Q20: Are there any alternative Wnt inhibitors being explored?

A20: Yes, several other Wnt pathway inhibitors are under investigation, targeting different components of the pathway, including:

  • Other PORCN inhibitors: Wnt-C59 []
  • Tankyrase inhibitors: XAV939 []
  • β-catenin/TCF transcriptional complex inhibitors: ICG-001 []
  • Wnt5A inhibitors: []
  • Disheveled protein inhibitors: []

Q21: What are the key milestones in the development of LGK974?

A: * Discovery of Wnt signaling pathway and its role in cancer: Research spanning several decades identified the Wnt signaling pathway and its crucial role in development and disease, including cancer [].* Identification of PORCN as a druggable target: The discovery of PORCN as an essential enzyme for Wnt ligand secretion and activity established it as a promising target for therapeutic intervention []. * Development of LGK974: Medicinal chemistry efforts led to the development of LGK974, a potent, selective, and orally bioavailable PORCN inhibitor [, , ].* Preclinical validation: Extensive in vitro and in vivo studies demonstrated the anti-tumor efficacy of LGK974 in various cancer models [, , , , ].* Clinical development: LGK974 has progressed to Phase I clinical trials for melanoma and lobular breast cancer, marking a significant milestone in its development [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.